2-(2-Chloro-4-isopropylphenoxy)acetohydrazide
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Overview
Description
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenoxy group and an acetohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Chloro-4-isopropylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylphenoxy)acetohydrazide: Similar in structure but lacks the chloro substitution.
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide: Contains a bromo group instead of a chloro group.
Uniqueness
2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-chloro-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)8-3-4-10(9(12)5-8)16-6-11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
InChI Key |
HDHOLWITJSVSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)Cl |
Origin of Product |
United States |
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